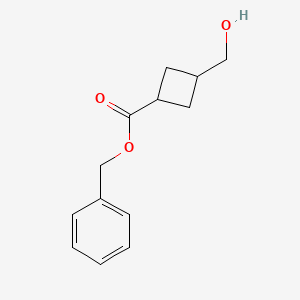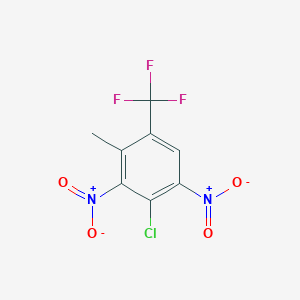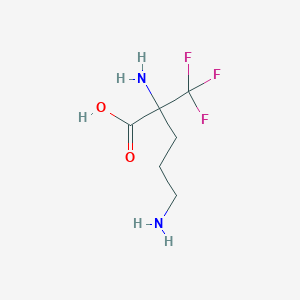
Bismuth Tin eutectic lump
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth Tin eutectic lump is a metallic alloy composed of bismuth and tin in a specific ratio that forms a eutectic mixture. This alloy is known for its low melting point and is commonly used in various industrial applications, particularly in soldering and electronic packaging. The eutectic composition of bismuth and tin allows the alloy to melt and solidify at a single, consistent temperature, making it highly desirable for applications requiring precise thermal control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Bismuth Tin eutectic lump typically involves the melting of pure bismuth and tin metals in a specific ratio. The eutectic composition is achieved by combining 58% bismuth and 42% tin by weight. The metals are melted together in a crucible at a temperature above the eutectic point, which is approximately 139°C. Once the metals are fully melted and mixed, the alloy is allowed to cool and solidify, forming the eutectic lump.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale melting and casting processes. The metals are melted in industrial furnaces and then cast into molds to form lumps or ingots. The process is carefully controlled to ensure the correct eutectic composition and to minimize impurities. Advanced techniques such as vacuum melting and hydraulic pressure injection may be used to produce high-purity and uniform eutectic alloys .
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth Tin eutectic lump undergoes various chemical reactions, including oxidation, reduction, and alloying reactions. The alloy is particularly known for its behavior during solidification, where unique microstructures can form.
Common Reagents and Conditions
Oxidation: The alloy can oxidize when exposed to air, forming oxides of bismuth and tin. This reaction is typically slow at room temperature but can be accelerated at higher temperatures.
Reduction: Reduction reactions involving this compound are less common but can occur in the presence of strong reducing agents.
Alloying: The alloy can form intermetallic compounds with other metals, such as silver or copper, under specific conditions.
Major Products Formed
The major products formed from the reactions of this compound include bismuth oxide, tin oxide, and various intermetallic compounds. The specific products depend on the reaction conditions and the presence of other elements .
Wissenschaftliche Forschungsanwendungen
Bismuth Tin eutectic lump has a wide range of scientific research applications:
Chemistry: Used as a low-melting-point solder in chemical synthesis and analysis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Widely used in electronic packaging, particularly in the production of lead-free solders for electronic components
Wirkmechanismus
The mechanism of action of Bismuth Tin eutectic lump primarily involves its low melting point and excellent wettability. When used as a solder, the alloy melts and flows into the gaps between metal surfaces, creating a strong bond upon solidification. The molecular targets and pathways involved include the formation of intermetallic compounds at the interface between the solder and the substrate, which enhances the mechanical strength and electrical conductivity of the joint .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lead-Tin Eutectic Alloy: Similar in application but contains lead, which is toxic and environmentally harmful.
Silver-Tin Eutectic Alloy: Offers higher mechanical strength but is more expensive.
Indium-Tin Eutectic Alloy: Used in specialized applications requiring very low melting points.
Uniqueness
Bismuth Tin eutectic lump is unique due to its combination of low melting point, non-toxicity, and excellent wettability. Unlike lead-based solders, it is environmentally friendly and safe for use in consumer electronics. Its lower cost compared to silver-based solders makes it an attractive option for a wide range of applications .
Eigenschaften
IUPAC Name |
bismuth;tin |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Sn |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVAUCBYEDDGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn].[Bi] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-(Trimethoxysilyl)propyl]octan-1-amine](/img/structure/B6327476.png)






